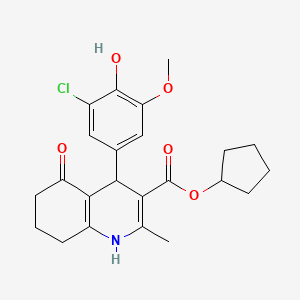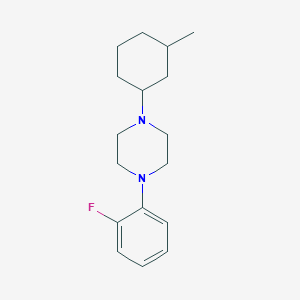![molecular formula C17H18N4O3 B5217371 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential use in scientific research. PPE is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to have a range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and immunomodulation. 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has also been shown to modulate the immune system, leading to improved immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol in lab experiments is its well-characterized synthesis method, which allows for the production of high yields of pure 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol. Additionally, 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been extensively studied for its potential use in various research applications, making it a well-established candidate for use in lab experiments. However, one limitation of using 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new derivatives of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol with improved efficacy and reduced toxicity. Further studies on the pharmacokinetics and pharmacodynamics of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol will also be important for its potential use in clinical settings. Overall, 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol is a promising candidate for use in various scientific research applications, and further studies on its potential uses and limitations will be important for its continued development.
Synthesemethoden
The synthesis of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol involves the reaction of 2,4-dimethoxy-5-pyrimidinylboronic acid with 3-bromo-1-(3-(dimethylamino)phenyl)prop-2-en-1-one, followed by the addition of ethanol and sodium hydroxide. This method has been extensively studied and optimized to provide high yields of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol with high purity.
Wissenschaftliche Forschungsanwendungen
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been studied for its potential use in a range of scientific research applications, including cancer research, neurological research, and immunology research. 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in chemotherapy. Additionally, 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders such as Alzheimer's disease. 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has also been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[3-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-16-14(11-18-17(19-16)24-2)12-4-3-5-13(10-12)15-6-7-21(20-15)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPXIHAAWOESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)


![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)

![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)
![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)
![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)